

Solubility of H acid in water and organic solvents

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Compound of Interest

Compound Name:	4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Cat. No.:	B1199971

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Solubility Profile of H-Acid (**4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid**): A Technical Guide

Executive Summary

H-acid (CAS 90-20-0), chemically known as **4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid**, is a pivotal intermediate in the chemical industry, primarily for the synthesis of a wide range of azo dyes.^{[1][2]} Its utility, however, extends into the pharmaceutical sector, where it serves as a versatile building block in the synthesis of medicinal compounds.^{[2][3]} The solubility of H-acid is a critical parameter that dictates its handling, reactivity, purification, and formulation. This guide provides a comprehensive analysis of the solubility of H-acid in aqueous and organic systems, grounded in its fundamental molecular structure. We will explore the profound influence of pH and temperature, detail authoritative experimental protocols for solubility determination, and discuss the implications of these properties for research and development.

Introduction to H-Acid (CAS 90-20-0) Chemical Identity and Structure

H-acid is an aromatic organic compound derived from naphthalene. Its structure is characterized by a naphthalene bicyclic core substituted with four distinct functional groups:

one amino (-NH₂) group, one hydroxyl (-OH) group, and two sulfonic acid (-SO₃H) groups.^[4] This unique combination of acidic and basic moieties imparts a complex and highly polar character to the molecule.

- Systematic Name: **4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid**
- Common Name: H-acid, 1-Amino-8-naphthol-3,6-disulfonic acid^[1]
- CAS Number: 90-20-0^[1]
- Molecular Formula: C₁₀H₉NO₇S₂^[4]
- Molecular Weight: 319.31 g/mol ^[4]

Physicochemical Properties

H-acid is typically supplied as a greyish-white or brown crystalline powder.^{[1][5]} It has a very high melting point, reportedly over 300°C, which is characteristic of its stable, salt-like nature in solid form.^[6]

Industrial and Research Significance

The primary industrial application of H-acid is in the manufacturing of over 90 different acidic, direct, and reactive azo dyes used for coloring textiles, paper, and leather.^{[2][3]} In the pharmaceutical industry, its value lies in its function as a highly polar, water-soluble intermediate, enabling specific synthetic pathways for more complex molecules.^{[1][2]}

The Molecular Basis of H-Acid Solubility

The solubility behavior of H-acid is a direct consequence of its molecular architecture. The principle of "like dissolves like" governs its interactions with various solvents.

Role of Functional Groups: A Deep Dive

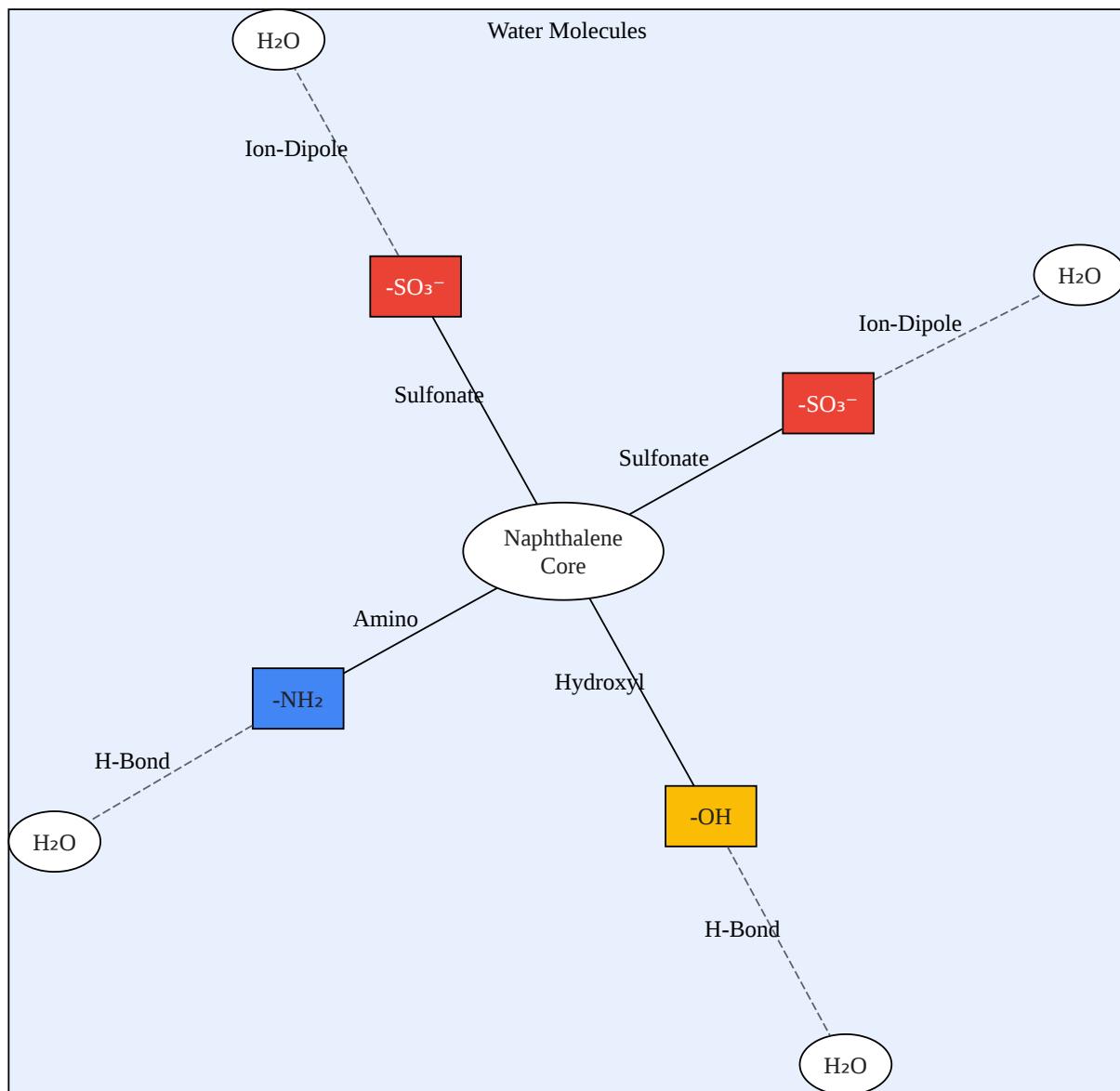
H-acid's solubility is dominated by its four polar functional groups, which can engage in strong intermolecular interactions with solvent molecules.

- Sulfonic Acid Groups (-SO₃H): These are extremely strong acidic groups. They readily donate their protons in polar solvents like water, forming sulfonate anions (-SO₃⁻). This ionization dramatically increases the molecule's polarity and its capacity for strong ion-dipole interactions with water, making them the primary drivers of its aqueous solubility.[7][8]
- Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic. It can act as both a hydrogen bond donor (donating the H) and a hydrogen bond acceptor (via the lone pairs on the oxygen).
- Amino Group (-NH₂): As an anilinic amino group, it is weakly basic and can accept a proton in acidic conditions to form an ammonium cation (-NH₃⁺). Like the hydroxyl group, it is also a potent hydrogen bond donor and acceptor.

The combined effect of these groups, particularly the two ionic sulfonic acid moieties, makes H-acid an exceptionally polar molecule.

Visualization of Molecular Interactions

The diagram below illustrates how the functional groups on the H-acid molecule can interact with surrounding water molecules through hydrogen bonding and ion-dipole forces, leading to its dissolution.



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Caption: Interactions between H-acid functional groups and water molecules.

Aqueous Solubility Profile

Solubility in Water: Qualitative and Quantitative Data

While precise quantitative solubility data for H-acid is not widely published, its qualitative behavior is well-documented. It is generally described as being slightly soluble in cold water, with solubility increasing in hot water.^{[6][9]} The presence of the two sulfonic acid groups ensures a significant degree of water solubility compared to its parent naphthalene structure.^[7] ^[10]

Table 1: Qualitative Solubility of H-Acid in Aqueous Systems

Solvent System	Temperature	Solubility	Reference(s)
Cold Water	Ambient	Slightly Soluble	[6]
Hot Water	Elevated	Soluble	Inferred from dye synthesis protocols
Dilute Alkali (e.g., NaOH)	Ambient	Soluble	[5] [6] [9]
Dilute Mineral Acid	Ambient	Soluble	[7]

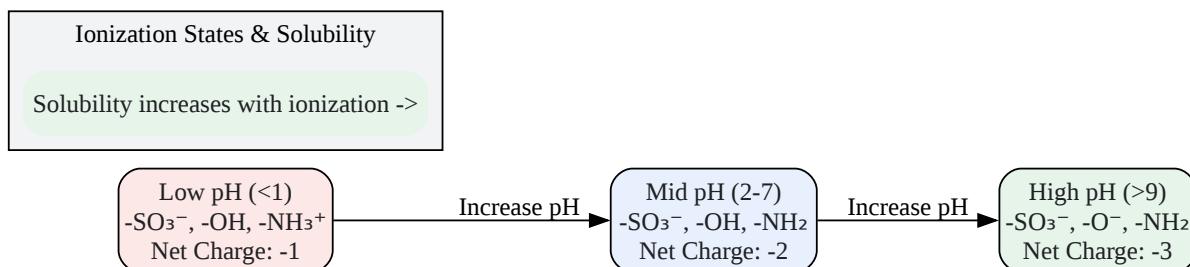
The Critical Influence of pH

The solubility of H-acid is highly dependent on the pH of the aqueous medium, due to the presence of both acidic and basic functional groups.^[7] The ionization state of the molecule changes significantly with pH, altering its interaction with water.

- Strongly Acidic Conditions (pH < 1): The amino group is protonated (-NH₃⁺), while the sulfonic acid groups remain ionized (-SO₃⁻). The hydroxyl group is protonated (-OH). The molecule carries a net negative charge and is generally soluble.^[7]
- Moderately Acidic to Neutral Conditions (pH 2-7): The amino group is neutral (-NH₂), and the sulfonic acid groups are ionized (-SO₃⁻). The molecule exists as a zwitterion with a net charge of -2, contributing to its water solubility. A 1% solution is reported to have a pH between 2 and 4.^[1]

- Alkaline Conditions (pH > 9): In addition to the ionized sulfonic acid groups, the phenolic hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This increases the net negative charge on the molecule to -3, leading to significantly enhanced solubility. This is consistent with reports that H-acid is "soluble in alkali and alkali solution such as caustic soda".[6][9]

A predicted pKa value for one of the sulfonic acid groups is -0.95, confirming its nature as a very strong acid.[6][11] While experimentally verified pKa values for the other groups are not readily available, their behavior follows known chemical principles.



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Caption: pH-dependent ionization and its effect on H-acid solubility.

Solubility in Organic Solvents

Overview of Solubility in Polar and Non-polar Solvents

Given its extremely polar and ionic character in aqueous solution, H-acid exhibits very limited solubility in most organic solvents.

- Non-polar Solvents (e.g., Hexane, Toluene): Insoluble. There are no favorable interactions to overcome the strong intermolecular forces within the H-acid crystal lattice.
- Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): While these solvents are polar, they are generally poor at solvating the highly charged sulfonate anions. Solubility is expected to be very low. Some related compounds are noted to be soluble in polar aprotic solvents like DMSO and DMF, but H-acid's multiple ionic groups likely limit this.[12]

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. However, their lower dielectric constant compared to water makes them less effective at solvating the ionic sulfonate groups. Solubility is expected to be low but potentially higher than in aprotic or non-polar solvents.

Table 2: Qualitative Solubility of H-Acid in Common Organic Solvents

Solvent	Type	Expected Solubility	Rationale
Methanol / Ethanol	Polar Protic	Very Low	Poor solvation of sulfonate ions
Acetone	Polar Aprotic	Very Low / Insoluble	Poor solvation of ions
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very Low	Less effective than water at solvating multiple ionic groups
Dichloromethane	Non-polar	Insoluble	Polarity mismatch
Hexane	Non-polar	Insoluble	Polarity mismatch

Experimental Determination of H-Acid Solubility

For researchers requiring precise solubility data for specific applications, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[\[13\]](#)[\[14\]](#)

Principle of the Shake-Flask Equilibrium Method

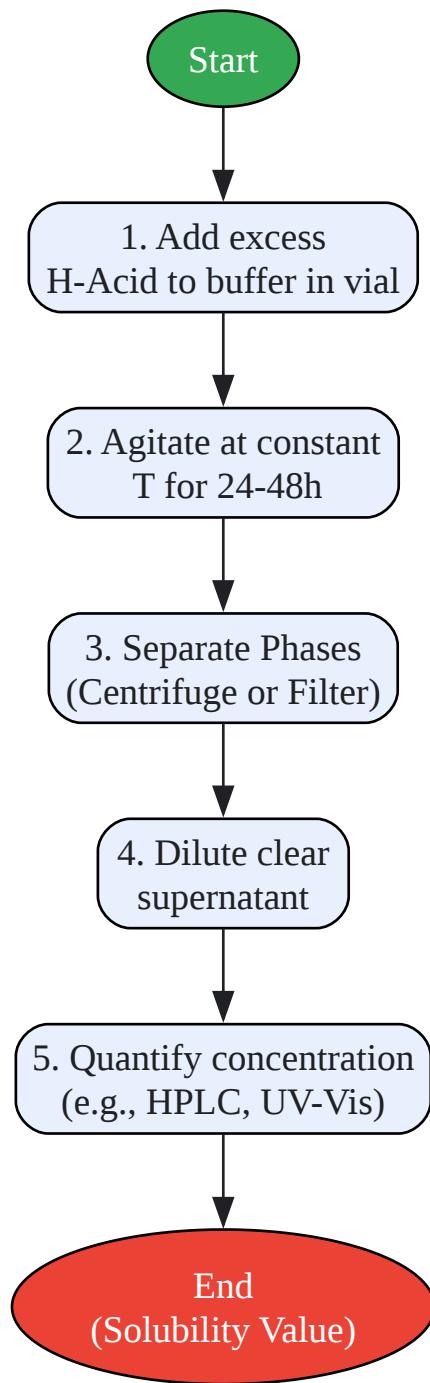
The method involves adding an excess amount of the solid compound (solute) to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[\[14\]](#)[\[15\]](#) After equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured analytically.

Step-by-Step Protocol for Aqueous Solubility Determination

- Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH). Ensure the temperature of a shaker incubator is precisely controlled (e.g., 25°C or 37°C).
- Addition of Solute: Add an excess amount of solid H-acid to a series of glass vials. The excess should be visually apparent. For example, add ~10 mg of H-acid to 2 mL of buffer.
- Equilibration: Seal the vials tightly and place them in the shaker incubator. Agitate at a constant speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached.[13][16]
- Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
 - Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF).
- Sample Preparation: Immediately after separation, carefully dilute an aliquot of the clear supernatant with the appropriate mobile phase for analysis to prevent precipitation.
- Quantification: Analyze the concentration of H-acid in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve prepared with known concentrations of H-acid.[14][17]

Workflow Visualization

The following diagram outlines the key steps in the shake-flask solubility determination workflow.



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Caption: Workflow for the shake-flask solubility determination method.

Implications for Research and Drug Development

Understanding the solubility of H-acid is crucial for its effective use.

- **Synthesis and Purification:** Its high water solubility in alkaline conditions followed by lower solubility in acidic conditions can be exploited for purification. H-acid can be dissolved in a basic solution to remove non-polar impurities, and then precipitated out by acidification.
- **Formulation:** For any potential pharmaceutical application, its aqueous solubility is a significant advantage, particularly for parenteral formulations. However, its poor solubility in organic solvents makes formulation in non-aqueous or lipid-based systems challenging without chemical modification.
- **Role as a Building Block:** As a highly functionalized and water-soluble starting material, H-acid allows for the introduction of a polar, charged naphthalene scaffold into larger drug candidates, potentially improving the pharmacokinetic properties of the final molecule.

Conclusion

H-acid is a highly polar molecule whose solubility is dominated by its two strongly acidic sulfonic acid groups. It exhibits slight solubility in cold water, which is significantly enhanced by increasing temperature and, most notably, by increasing pH into the alkaline range. Conversely, it has very low to negligible solubility in the majority of organic solvents. This distinct solubility profile is a direct result of its molecular structure and the interplay of its functional groups. For professionals in dye manufacturing, chemical synthesis, and drug development, a firm grasp of these solubility characteristics is essential for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations.

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